An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Future Directions
Exploring new therapeutic applications: Investigating the potential of fluoroquinolones for treating other diseases, such as viral infections or cancer, could lead to new treatment options. []
Compound Description: Ofloxacin is a racemic fluoroquinolone antibacterial agent. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Ofloxacin exerts its antibacterial action by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. [, , , , ]
Relevance: Ofloxacin shares the core tricyclic ring system (9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) with (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid. The key difference lies in the substituent at the 10-position, where ofloxacin features a 4-methylpiperazinyl group while the target compound has a 2-(methylamino)ethylamino group. [, , , , ]
Compound Description: Levofloxacin is the levorotatory enantiomer of ofloxacin. It exhibits superior antibacterial activity compared to the racemic mixture, demonstrating the significance of stereochemistry in its biological activity. Levofloxacin is also a broad-spectrum antibiotic, effective against a wide range of bacteria. [, , , , , , , , , , ]
Relevance: Levofloxacin shares the same core structure as (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, including the (S) configuration at the chiral center. Both compounds feature a 9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid core structure. The main difference is the substituent at the 10-position, where levofloxacin has a 4-methylpiperazinyl group and the target compound has a 2-(methylamino)ethylamino group. [, , , , , , , , , , ]
Compound Description: DR-3354 represents the dextrorotatory enantiomer of ofloxacin. This compound is less potent than levofloxacin, highlighting the influence of chirality on the biological activity of these molecules. []
Relevance: DR-3354 and (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid are both enantiomers of ofloxacin with variations in the substituent at the 10-position. The target compound has a 2-(methylamino)ethylamino group, while DR-3354 retains the 4-methylpiperazinyl group present in ofloxacin. []
Compound Description: Pazufloxacin is a fluoroquinolone antibiotic that exhibits potent activity against a wide range of bacterial species. Similar to other fluoroquinolones, pazufloxacin targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. [, , , , ]
Relevance: Pazufloxacin and (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid share the same core structure of (S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid. They differ in the substituent at the 10-position. Pazufloxacin has a 1-aminocyclopropyl group while the target compound has a 2-(methylamino)ethylamino group. [, , , , ]
Compound Description: This compound is a tricyclic quinolone carboxylic acid with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrated higher in vivo efficacy compared to ofloxacin in treating systemic infections in mice caused by Escherichia coli. []
Relevance: This compound and (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid belong to the same class of tricyclic quinolone carboxylic acids. They share the core 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid structure, differing only in the presence of a methylene group at the 3-position in this compound compared to a methyl group in the target compound. []
Compound Description: This compound is a novel quinolone antibacterial agent. Studies in rats and monkeys revealed potential toxicological effects at higher doses, including abnormal urine crystals and effects on liver enzymes. [, ]
Relevance: This compound and (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid share the same core structure of (S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and the (S) configuration at the 10-position substituent. They differ in the specific substituent at the 10-position, with this compound featuring a (S)-(8-amino-6-azaspiro[3,4]octan-6-yl) group and the target compound having a 2-(methylamino)ethylamino group. [, ]
Compound Description: YH-6 is a quinolone antibiotic with significant activity against various species of Mycoplasma. It showed efficacy against Mycoplasma hominis and Ureaplasma urealyticum, even in strains resistant to erythromycin and tetracycline. []
Relevance: YH-6 shares the core structure of (S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid with the target compound. The key structural difference lies in the substituent at the 10-position, where YH-6 features a 4-(2-pyridyl)-1-piperazinyl group, while the target compound has a 2-(methylamino)ethylamino group. []
Compound Description: DL-8280 is a pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivative with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. []
Relevance: DL-8280 shares the core structure 9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid with the target compound, differing only in the stereochemistry at the chiral center. DL-8280 is a racemic mixture while the target compound has defined (S)-configuration. []
Compound Description: This compound is a 7-substituted quinolone antibacterial agent with a thiazole moiety. Analogs of this compound with basic amine substituents on the thiazole ring showed promising antibacterial activity. []
Relevance: This compound shares the core tricyclic ring system (9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) with (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid. The main structural difference lies in the substituent at the 10-position, where this compound features a 2-(aminomethyl)-4-thiazolyl group while the target compound has a 2-(methylamino)ethylamino group. []
Compound Description: E-4497 is a tricyclic fluoroquinolone exhibiting potent antibacterial activity against a broad spectrum of bacterial species. It demonstrates comparable or even higher efficacy compared to established fluoroquinolones like ofloxacin and ciprofloxacin against certain bacterial strains. []
Relevance: E-4497 shares the (S)-9-fluoro-3-methyl-7-oxo- 2,3-dihydro- 7H-pyrido-(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid core structure with (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, and both have an (S)-configuration at the chiral center. The key difference lies in the substituent at the 10-position, where E-4497 features a 3-amine-3-methyl-azetidin-1-yl group, while the target compound has a 2-(methylamino)ethylamino group. []
Compound Description: T-3761 is a pyridobenzoxazine derivative that undergoes light-induced degradation, primarily affecting the 1-aminocyclopropyl side chain at the 10-position. This degradation leads to the formation of various oxidized products. []
Relevance: T-3761 shares the core tricyclic ring system (9-fluoro-3-methyl-7-oxo-2,3-dihyd ro-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) with (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid. The key structural difference lies in the substituent at the 10-position, where T-3761 features a 1-aminocyclopropyl group while the target compound has a 2-(methylamino)ethylamino group. []
1-ethyl-1,4-dihydro-4-oxo-7-(4-thiazolyl)-3-quinolinecarboxylic acids and 1-ethyl-1,4-dihydro-4-oxo-7-(2-thiazolyl)-3-quinolinecarboxylic acids
Compound Description: These compounds are 7-substituted quinolone antibacterial agents with variations in the position of the thiazole moiety. Analogs with basic amine substituents on the thiazole moiety showed promising antibacterial activity. []
Relevance: These compounds belong to the broader class of quinolone antibacterial agents, similar to (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid. While they share the quinolone core, they differ in the specific ring system and substituents. Notably, the target compound has a pyrido[1,2,3-de][1,4]benzoxazine core, while these compounds have a simpler quinoline structure with a thiazole substituent. []
Overview
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid is a complex organic compound with significant pharmacological potential. It is categorized within the class of fluoroquinolone antibiotics, known for their broad-spectrum antibacterial activity. This compound is particularly noted for its structural similarity to other fluoroquinolones, which enhances its efficacy against various bacterial infections.
Source
The compound's synthesis and properties have been documented in several scientific patents and publications. Notably, patent EP0172651B1 describes methods for producing related substituted compounds and their pharmaceutical applications. Additionally, databases such as PubChem provide detailed chemical information and molecular data relevant to this compound.
Classification
This compound belongs to the category of pyrido(1,2,3-de)(1,4)benzoxazines, which are characterized by their unique bicyclic structures. The presence of a fluorine atom and various functional groups contributes to its classification as a fluoroquinolone derivative.
Synthesis Analysis
Methods
The synthesis of (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid typically involves multi-step organic reactions. Key steps include:
Formation of the pyrido-benzoxazine core: This involves cyclization reactions that create the bicyclic structure.
Fluorination: Introduction of the fluorine atom at the 9-position is crucial for enhancing antibacterial activity.
Amine substitution: The incorporation of the methylaminoethyl group is achieved through nucleophilic substitution reactions.
Technical Details
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and assess the purity of intermediates and final products.
Molecular Structure Analysis
Structure
The molecular formula for (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid is C16H18FN3O. Its structure features:
A pyrido-benzoxazine backbone.
A fluorine atom at position 9.
A carboxylic acid group at position 6.
An amino group that enhances its biological activity.
Data
The compound has a molecular weight of approximately 299.34 g/mol. Its stereochemistry is significant due to its (S) configuration, which influences its biological interactions.
Chemical Reactions Analysis
Reactions
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid can participate in various chemical reactions:
Acid-base reactions: The carboxylic acid group can donate protons in basic conditions.
Nucleophilic substitutions: The amino groups can act as nucleophiles in further synthetic modifications.
Redox reactions: Under certain conditions, the compound may undergo oxidation or reduction.
Technical Details
These reactions are typically conducted under controlled laboratory conditions to prevent unwanted side reactions. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation post-reaction.
Mechanism of Action
Process
The mechanism of action for (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria.
Data
Inhibition leads to the disruption of DNA replication processes, ultimately resulting in bacterial cell death. This mechanism is similar to other fluoroquinolone antibiotics and underscores the importance of structural features in determining efficacy against specific bacterial strains.
Physical and Chemical Properties Analysis
Physical Properties
The compound exhibits characteristics typical of solid organic compounds:
Appearance: Typically exists as a crystalline solid.
Solubility: Soluble in polar solvents such as water and methanol due to its carboxylic acid group.
Chemical Properties
Key chemical properties include:
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under certain conditions.
Relevant data on its stability and reactivity are crucial for handling and storage considerations in laboratory settings.
Applications
Scientific Uses
(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid has several applications in scientific research:
Antibacterial agent: Used in studies related to antibiotic resistance and efficacy against various bacterial pathogens.
Pharmaceutical development: Serves as a lead compound for developing new antibiotics with improved activity profiles.
Biochemical research: Investigated for its interactions with bacterial enzymes and mechanisms underlying antibiotic action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.